Kinetic Parameters for Irreversible Inactivation of 4-Oxalocrotonate Tautomerase (4-OT)
2-Oxopent-3-ynoic acid inactivates 4-OT with a KI of 29.5 ± 5.4 µM and a kinact of 0.31 ± 0.03 s⁻¹, exhibiting saturation kinetics consistent with active-site-directed modification [1]. The partition ratio is 0.4, indicating half-of-the-sites stoichiometry and confirming covalent adduct formation at Pro-1 [1]. In comparison, the 4-carbon analog (2-oxo-3-butynoic acid) is reported to be a more potent inactivator of 4-OT than the 5-carbon compound, although numerical KI/kinact values for the 4-carbon analog against 4-OT are not provided in the same study [2].
| Evidence Dimension | Inactivation kinetics against 4-OT |
|---|---|
| Target Compound Data | KI = 29.5 ± 5.4 µM; kinact = 0.31 ± 0.03 s⁻¹; Partition ratio = 0.4 |
| Comparator Or Baseline | 2-Oxo-3-butynoic acid (4-carbon analog): reported as more potent than 2-oxo-3-pentynoic acid against 4-OT, but specific KI/kinact values not directly quantified in available cross-comparison |
| Quantified Difference | 4-carbon analog qualitatively more potent; quantitative fold-difference not determined |
| Conditions | 4-OT (15 µM monomer) in 20 mM sodium phosphate buffer, pH 6.8, 23 °C; inactivation monitored by loss of enzymatic activity at 236 nm [1]. |
Why This Matters
The fully characterized kinetics and defined covalent modification site (Pro-1) make the 5-carbon compound the validated choice for mechanistic studies of 4-OT, whereas the 4-carbon analog lacks equivalently detailed kinetic characterization on this enzyme.
- [1] Johnson, W. H., Jr.; Czerwinski, R. M.; Fitzgerald, M. C.; Whitman, C. P. Inactivation of 4-Oxalocrotonate Tautomerase by 2-Oxo-3-pentynoate. Biochemistry 1997, 36 (50), 15724–15732. View Source
- [2] Taylor, A. B.; Czerwinski, R. M.; Johnson, W. H., Jr.; Whitman, C. P.; Hackert, M. L. Crystal Structure of 4-Oxalocrotonate Tautomerase Inactivated by 2-Oxo-3-pentynoate at 2.4 Å Resolution: Analysis and Implications for the Mechanism of Inactivation and Catalysis. Biochemistry 1998, 37 (42), 14692–14700. View Source
